molecular formula C7H7BrClN3 B13698075 1-(4-Bromo-3-chlorophenyl)guanidine

1-(4-Bromo-3-chlorophenyl)guanidine

Cat. No.: B13698075
M. Wt: 248.51 g/mol
InChI Key: ZRURDMWZMRGKNL-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-chlorophenyl)guanidine typically involves the reaction of 4-bromo-3-chloroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired guanidine derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the guanidine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chlorophenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The guanidine group can undergo oxidation to form corresponding urea derivatives or reduction to form amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products include substituted phenylguanidines with various functional groups replacing the bromine or chlorine atoms.

    Oxidation and Reduction Reactions: Products include urea derivatives and amine derivatives, respectively.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and chlorine atoms on the phenyl ring can also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-chlorophenyl)guanidine
  • 1-(4-Bromo-3-fluorophenyl)guanidine
  • 1-(4-Chloro-3-fluorophenyl)guanidine

Comparison: 1-(4-Bromo-3-chlorophenyl)guanidine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

2-(4-bromo-3-chlorophenyl)guanidine

InChI

InChI=1S/C7H7BrClN3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

ZRURDMWZMRGKNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N)Cl)Br

Origin of Product

United States

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